![molecular formula C8H11ClN2 B1386272 4-Chloro-2,6-diethylpyrimidine CAS No. 150358-10-4](/img/structure/B1386272.png)
4-Chloro-2,6-diethylpyrimidine
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Overview
Description
4-Chloro-2,6-diethylpyrimidine is a synthetic organic compound . It belongs to the pyrimidine family of heterocyclic compounds, which are widely used in medicinal chemistry.
Synthesis Analysis
While specific synthesis methods for 4-Chloro-2,6-diethylpyrimidine were not found, pyrimidines can be synthesized using various methods . For instance, one process involves reacting barbituric acid with phosphorus oxychloride .Scientific Research Applications
Synthesis of Anilinopyrimidines
4-Chloro-2,6-diethylpyrimidine: is used in the synthesis of 2-anilinopyrimidines , which are compounds of significant interest due to their potential bioactivity . These derivatives are synthesized through aromatic nucleophilic substitution under microwave conditions, which has been shown to be more efficient than conventional heating methods .
Antiproliferative Agents
The derivatives of pyrimidine, such as those obtained from 4-Chloro-2,6-diethylpyrimidine , have been evaluated for their antiproliferative activity against cancer cell lines . This makes them valuable in the development of new chemotherapeutic agents.
Fungicides and Pesticides
Pyrimidine derivatives are well-known for their biological activity as fungicides and pesticides . The structural modifications using 4-Chloro-2,6-diethylpyrimidine can lead to the development of novel compounds with enhanced efficacy in agricultural applications.
Kinase Inhibitors
Some pyrimidine derivatives are being studied as kinase inhibitors, which play a crucial role in the regulation of cell functions . These compounds can be used to target specific kinases involved in diseases, offering a pathway for the development of targeted therapies.
Molecular Recognition
The role of pyrimidine derivatives in the generation of supramolecular networks for molecular recognition has been demonstrated . This application is crucial in the field of biochemical sensors and molecular diagnostics.
Organic Synthesis
4-Chloro-2,6-diethylpyrimidine: serves as a key intermediate in organic synthesis, contributing to the creation of a wide range of chemical compounds with diverse chemical and biological applications .
Safety and Hazards
Mechanism of Action
Target of Action
4-Chloro-2,6-diethylpyrimidine is a chemical compound with the molecular formula C8H11ClN2 It’s known that pyrimidine derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific structures and substituents .
Mode of Action
It’s known that pyrimidine derivatives can undergo aromatic nucleophilic substitution reactions with various nucleophiles . This suggests that 4-Chloro-2,6-diethylpyrimidine might interact with its targets through a similar mechanism, leading to changes in the targets’ structure or function .
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrimidine derivatives, it’s plausible that this compound could influence multiple pathways, depending on its specific targets .
Result of Action
The interaction of pyrimidine derivatives with their targets can lead to various downstream effects, potentially influencing cellular processes such as signal transduction, gene expression, and cell proliferation .
properties
IUPAC Name |
4-chloro-2,6-diethylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-3-6-5-7(9)11-8(4-2)10-6/h5H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUQKSBLKAPEDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)CC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,6-diethylpyrimidine |
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